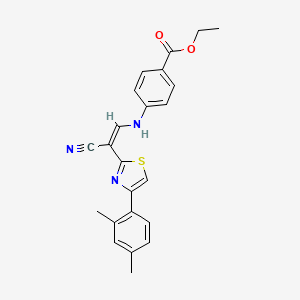

![molecular formula C17H26N2O3 B3008557 N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide CAS No. 860650-67-5](/img/structure/B3008557.png)

N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide (N-DTBHMC) is a novel organic compound that has recently been studied for its potential applications in scientific research. N-DTBHMC is a derivative of the well-known hydrazide compound, which is a type of organic compound that contains the C-N-N-C structure. This compound has been found to have a variety of interesting properties, including its ability to act as a reducing agent, its strong antioxidant activity, and its ability to inhibit the growth of bacteria.

科学的研究の応用

Synthesis and Modification

- The synthesis of N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide-related compounds involves a process of addition to double bonds and subsequent functionalization, leading to derivatives with potential for increased antioxidant and biological activities (Bukharov et al., 2016).

Biological Activities and DNA Interaction

- Schiff base compounds, similar in structure to this compound, show significant biological activities including antibacterial, antifungal, and antioxidant properties. Their interaction with DNA, specifically with SS-DNA, indicates a mode of action involving intercalation (Sirajuddin et al., 2013).

Antioxidant Efficiency

- Certain derivatives related to this compound demonstrate high antioxidant efficiency, surpassing known inhibitors in nonenzymatic human erythrocyte membrane lipid peroxidation models (Kolyada et al., 2018).

Anti-inflammatory and Analgesic Potential

- Schiff base compounds, structurally related to this compound, have shown potential as anti-inflammatory and analgesic agents. Some demonstrate dual inhibitory activity on prostaglandin and leukotriene synthesis, with reduced ulcerogenic effects (Ikuta et al., 1987).

Molecular Docking and Antioxidant Activity

- Theoretical investigations on similar Schiff base compounds reveal insights into their antioxidant behavior and potential as inhibitors in biological systems, with studies highlighting the significance of tautomerization on antioxidant activity (Ardjani & Mekelleche, 2017).

Quantum-Chemical Studies

- Quantum-chemical calculations on compounds related to this compound help predict the properties of antioxidants in biological environments, including the calculation of bond dissociation energies and other thermodynamic properties (Volod’kin et al., 2011).

Metal Complex Formation and Biological Activity

- Metal complexes of Schiff bases structurally similar to this compound have been investigated, demonstrating the impact of metal coordination on biological activities against various bacterial strains (Ahmed et al., 2013).

Catecholase Activity of Metal Complexes

- Copper(II) complexes of oxime derivatives related to this compound show catecholase-mimetic activity, effective in catalyzing the oxidation of specific substrates under aerobic conditions (Zengin et al., 2019).

作用機序

Target of Action

The primary target of N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the fatty acid biosynthesis pathway, affecting the production of essential cellular components.

Biochemical Pathways

The compound primarily affects the fatty acid biosynthesis pathway . By interacting with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, it may disrupt the normal function of this pathway, leading to downstream effects on cell growth and division.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Safety and Hazards

特性

IUPAC Name |

methyl N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-16(2,3)12-8-11(10-18-19-15(21)22-7)9-13(14(12)20)17(4,5)6/h8-10,20H,1-7H3,(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLPXQKCKPQIOG-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3008475.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)

![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline](/img/structure/B3008478.png)

![1-[7-(Hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]prop-2-en-1-one](/img/structure/B3008480.png)

![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)

![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)

![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B3008487.png)

![{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3008490.png)

![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)

![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)